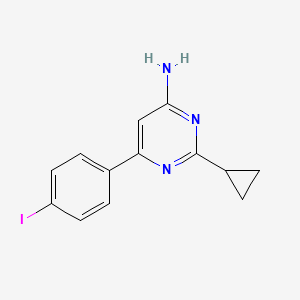

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

Overview

Description

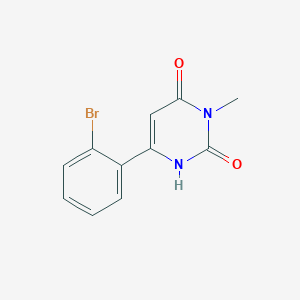

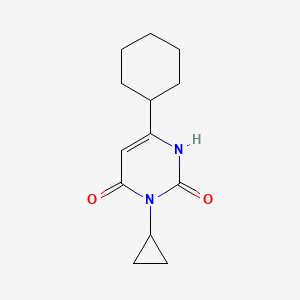

The compound “1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains a pyrazole ring and a pyrazine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrazine ring is a six-membered ring with two nitrogen atoms. The molecule also contains two nitrile groups, which are characterized by a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrazine rings, along with the nitrile groups. These functional groups can have significant effects on the compound’s chemical properties and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For instance, the nitrile groups could undergo hydrolysis to form carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the nitrile groups could make the compound polar and potentially soluble in polar solvents. The compound’s reactivity would also be influenced by these functional groups .Scientific Research Applications

Medicine: Drug Design and Delivery

This compound shows potential in the design of new drugs and drug delivery systems. Its structure could be utilized to create boron-carriers for neutron capture therapy, a promising cancer treatment method. The stability of such compounds in physiological conditions is a crucial factor for their pharmacological applications .

Agriculture: Crop Protection Agents

In agriculture, derivatives of pyrazole compounds are often explored for their use as crop protection agents. They can serve as precursors for synthesizing various herbicides, pesticides, and fungicides, helping to improve crop yields and protect against pests .

Material Science: Advanced Material Synthesis

The pyrazinyl and pyrazole moieties in the compound can be integral in synthesizing advanced materials. These materials might have applications in creating novel polymers, coatings, or nanomaterials with specific properties like enhanced durability or electrical conductivity .

Environmental Science: Pollution Remediation

Compounds with pyrazinyl groups could be investigated for their ability to remediate pollutants. They might interact with contaminants in soil or water, breaking them down or facilitating their removal, thus contributing to environmental cleanup efforts .

Analytical Chemistry: Chemical Sensors

The unique structure of this compound could be applied in the development of chemical sensors. These sensors could detect specific ions or molecules, making them useful for monitoring environmental pollutants or quality control in various industries .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, such compounds can be used to study enzyme interactions. They may act as inhibitors or substrates for certain enzymes, providing insights into enzyme mechanisms and aiding in the discovery of new therapeutic targets .

properties

IUPAC Name |

1-(cyanomethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N6/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKVBFUTDYGARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C=C2C#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1482706.png)

![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)

![[1-(Thian-4-yl)piperidin-4-yl]methanol](/img/structure/B1482716.png)

![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)